3-Hydroxyretinol
Overview
Description
3-Hydroxyretinol is a compound related to vitamin A and is a metabolite of lutein, which plays a role in the biosynthesis of 3-dehydroretinol in freshwater fish. It has been identified in the liver oils of freshwater fish species such as Bagarius bagarius and Wallago attu. This compound is also present in the eyes of insects, including various genera of Diptera and Lepidoptera, where it exists in several geometric isomers .
Synthesis Analysis
The chemical synthesis of 3-hydroxyretinol has been described using a new method starting from methyl 3-dehydroretinoate. Additionally, the synthesis of optically active (3R)-3-hydroxyretinol has been reported, utilizing a C15-phosphonium salt and a C5-aldehyde ester, following the building principle C15 + C5 = C20 . A stereocontrolled synthesis of (R)-all-trans-11,12-dihydro-3-hydroxyretinol has also been achieved, which helped confirm the absolute configuration of this natural product .
Molecular Structure Analysis
The molecular structure of 3-hydroxyretinol includes various isomers, such as 9-cis, 11-cis, 13-cis, and all-trans forms. These isomers have been separated and identified using high-pressure liquid chromatography (HPLC) and characterized by their spectral properties . The configurational assignment of (R)-all-trans-11,12-dihydro-3-hydroxyretinol has been determined through stereocontrolled synthesis methods .
Chemical Reactions Analysis
In the eyes of insects, 3-hydroxyretinoids are found in significant amounts, and their levels can be influenced by light conditions. For instance, blue light specifically increases the amount of 11-cis and all-trans 3-hydroxyretinal in the compound eyes of butterflies. An oxidative system within the compound eye can convert 3-hydroxyretinol to 3-hydroxyretinal, indicating a dynamic interconversion between these two forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxyretinol include its absorption characteristics, with a chromogen that absorbs maximally at 329 nm. The antimony chloride reaction product of 3-hydroxyretinol is spectrally indistinguishable from that of retinol, suggesting similarities in their chemical structures . The synthesis and metabolism studies indicate that 3-hydroxyretinol and its derivatives are stable under various conditions and can be synthesized in different environments, such as in the cytosol of butterfly compound eyes .
Scientific Research Applications
Role in Visual Pigment Chromophore Biogenesis
3-Hydroxyretinol plays a crucial role in visual pigment chromophore biogenesis. Research on Drosophila ninaG oxidoreductase has shown that 11-cis-3-hydroxyretinol is an intermediate required for chromophore biogenesis in Drosophila. NinaG mutants fed on retinal can synthesize 3-hydroxyretinoids, suggesting that NinaG acts in a subsequent step in chromophore production rather than the initial hydroxylation of the retinal ring (Ahmad et al., 2006).
Hydroxypyrones and Hydroxypyridinones in Medicinal Chemistry
3-Hydroxyretinol, as a close analogue to hydroxypyrones and hydroxypyridinones, has potential implications in medicinal inorganic chemistry. These compounds are key in developing metallocomplexes with diverse applications, including iron removal, imaging applications, and mobilization of excess metal ions (Thompson et al., 2006).
3-Hydroxypropionic Acid-Inducible Systems
In the context of 3-hydroxypropionic acid (a related compound), 3-hydroxyretinol might be implicated in orthogonal gene expression control systems in bacteria, as shown in Pseudomonas putida. Such systems can be highly inducible and useful in synthetic biology and biotechnology applications (Hanko et al., 2017).
Distribution in Insect Vision
3-Hydroxyretinal, a variant of 3-hydroxyretinol, is found in various insect species and used as a visual pigment chromophore. Its distribution across insect orders suggests that it cannot be considered a phylogenetic marker, having a scattered distribution in the class Insecta (Smith & Goldsmith, 2005).
Synthesis and Metabolic Studies
The stereocontrolled synthesis of (R)-all-trans-11,12-dihydro-3-hydroxyretinol has been achieved, confirming its natural product configuration. This synthesis is crucial for understanding its role in biological systems and potential applications (Rivas et al., 2019).
Chelating Properties in Pharmaceutical Drugs
3-Hydroxyretinol, related to hydroxypyridinones, exhibits chelating properties that have been leveraged in pharmaceutical drugs. These properties are crucial for sequestration or passivation of metal overload and diagnostic/therapeutic purposes (Santos et al., 2012).
properties
IUPAC Name |
4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBODKGDXEIUEIH-DAWLFQHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316912 | |
Record name | Retin-3,15-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyretinol | |
CAS RN |
6890-93-3 | |
Record name | Retin-3,15-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6890-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyretinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retin-3,15-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYRETINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F06X5YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.